molecular formula C16H16O2 B175033 Ethyl 4-(2-methylphenyl)benzoate CAS No. 134694-65-8

Ethyl 4-(2-methylphenyl)benzoate

Cat. No.: B175033
CAS No.: 134694-65-8
M. Wt: 240.3 g/mol
InChI Key: JATKHVTURSIAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from benzoic acid and features a methyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylphenyl)benzoate typically involves the esterification of 4-(2-Methylphenyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-(2-Methylphenyl)benzoic acid+EthanolAcid Catalyst4-(2-Methylphenyl)benzoic acid ethyl ester+Water\text{4-(2-Methylphenyl)benzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-(2-Methylphenyl)benzoic acid+EthanolAcid Catalyst​4-(2-Methylphenyl)benzoic acid ethyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylphenyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 4-(2-Methylphenyl)benzoic acid and ethanol.

    Reduction: 4-(2-Methylphenyl)benzyl alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylphenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reaction conditions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the methyl group on the phenyl ring.

    Methyl benzoate: Another ester of benzoic acid but with a methyl group instead of an ethyl group.

    4-Methylphenyl benzoate: Similar structure but with a different ester group.

Uniqueness

Ethyl 4-(2-methylphenyl)benzoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to other similar esters.

Properties

CAS No.

134694-65-8

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

ethyl 4-(2-methylphenyl)benzoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3

InChI Key

JATKHVTURSIAGS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C

Origin of Product

United States

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